INCB3344 - 1262238-11-8

INCB3344

Catalog Number: EVT-253577
CAS Number: 1262238-11-8
Molecular Formula: C29H34F3N3O6
Molecular Weight: 577.6012
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

INCB3344, chemically known as INCB3344, is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2) []. This receptor is primarily activated by the chemokine ligand CCL2, also known as monocyte chemoattractant protein-1 (MCP-1) []. CCR2 plays a crucial role in inflammatory responses by mediating the migration of monocytes and macrophages to sites of inflammation [, ]. INCB3344 is a valuable tool in scientific research to investigate the role of CCR2 signaling in various inflammatory and disease models, including multiple sclerosis, rheumatoid arthritis, diabetic nephropathy, and neuropathic pain [, , , ].

CCL2 (Monocyte Chemoattractant Protein-1)

  • Compound Description: CCL2 is a chemokine that recruits monocytes, memory T cells, and dendritic cells to sites of inflammation. It is a potent chemoattractant for macrophages and plays a critical role in inflammatory and neuropathic pain. [, , , , , , , ]
  • Relevance: CCL2 is the primary endogenous ligand for CCR2, the target of INCB3344. INCB3344 acts as a competitive antagonist of CCL2, blocking its binding to CCR2 and inhibiting downstream signaling pathways involved in inflammation and pain. [, , , , , , , ]

CCR2-RA

  • Compound Description: CCR2-RA is a small molecule antagonist of CCR2. It is the first allosteric radioligand identified for CCR2, binding to a distinct site from the endogenous ligand CCL2. []
  • Relevance: While both CCR2-RA and INCB3344 antagonize CCR2, they exhibit different binding properties and modes of inhibition. Unlike the competitive inhibition of INCB3344, CCR2-RA displays non-competitive or allosteric inhibition of CCL2-induced G protein activation. This highlights the potential for developing CCR2 antagonists with diverse pharmacological profiles. []

LUF7482

  • Compound Description: LUF7482 is another allosteric antagonist of CCR2, demonstrating high selectivity for the receptor. []
  • Relevance: Similar to CCR2-RA, LUF7482 exemplifies the existence of allosteric antagonists for CCR2, offering an alternative mechanism of action compared to the orthosteric antagonist INCB3344. [, ]

J113863

  • Compound Description: J113863 is a potent and selective antagonist of CCR1, another chemokine receptor involved in inflammatory processes. []
  • Relevance: J113863 serves as an example of a chemokine receptor antagonist targeting a different chemokine receptor (CCR1) than INCB3344 (CCR2), emphasizing the importance of understanding the distinct roles of different chemokine receptors in specific disease contexts. []

RS504393

  • Compound Description: RS504393 is a small molecule CCR2 antagonist. []
  • Relevance: RS504393 represents another CCR2 antagonist, highlighting the active research and development of compounds targeting this receptor for potential therapeutic benefit in inflammatory and pain conditions. []

CCX872

  • Compound Description: CCX872 is a small molecule CCR2 antagonist. []
  • Relevance: CCX872 reinforces the existence of multiple small molecule CCR2 antagonists being investigated, further demonstrating the significance of CCR2 as a therapeutic target. []

AZ889

  • Compound Description: AZ889 is a small molecule CCR2 antagonist. []
  • Relevance: Similar to other CCR2 antagonists listed, AZ889 adds to the growing body of evidence supporting the potential of targeting CCR2 for therapeutic intervention in diseases involving inflammation and pain. []

Cenicriviroc

  • Compound Description: Cenicriviroc is a dual antagonist of CCR2 and CCR5, another chemokine receptor involved in inflammatory responses. []
  • Relevance: Cenicriviroc demonstrates the potential for developing antagonists that target multiple chemokine receptors, including CCR2, offering broader therapeutic effects by simultaneously inhibiting multiple inflammatory pathways. []

SB328437

  • Compound Description: SB328437 is a selective antagonist for CCR3, another chemokine receptor. []
  • Relevance: SB328437 highlights the development of antagonists targeting different chemokine receptors, indicating the diversity of potential therapeutic targets within the chemokine system for inflammatory diseases. []

C021

  • Compound Description: C021 is a selective antagonist for CCR4, another chemokine receptor. []
  • Relevance: C021, like SB328437, further emphasizes the expanding landscape of chemokine receptor antagonists and their potential as therapeutic agents in various inflammatory conditions. []

AZD-2098

  • Compound Description: AZD-2098 is a small molecule CCR4 antagonist. []
  • Relevance: AZD-2098, along with C021, reinforces the interest in targeting CCR4 alongside CCR2, signifying the potential synergistic effects of inhibiting multiple chemokine receptors in specific disease settings. []
  • Compound Description: Maraviroc is a selective antagonist of the CCR5 chemokine receptor, primarily known for its use in the treatment of HIV infection. []
  • Relevance: While Maraviroc primarily targets CCR5, its inclusion highlights the therapeutic potential of targeting chemokine receptors like CCR2, which shares similarities in structure and function with CCR5. []

AZD-5672

  • Compound Description: AZD-5672 is a small molecule CCR5 antagonist. []
  • Relevance: AZD-5672, along with Maraviroc, underscores the existence of multiple antagonists targeting CCR5, further demonstrating the therapeutic relevance of chemokine receptor modulation. []

TAK-220

  • Compound Description: TAK-220 is a small molecule CCR5 antagonist. []
  • Relevance: TAK-220, similar to AZD-5672 and Maraviroc, reinforces the significance of CCR5 as a therapeutic target and emphasizes the potential for developing selective antagonists against this chemokine receptor. []

UCB 35625

  • Compound Description: UCB 35625 is a dual antagonist of CCR1 and CCR3, showing promising anti-inflammatory and antinociceptive effects. []
  • Relevance: UCB 35625 demonstrates the feasibility and potential benefits of dual antagonism, similar to Cenicriviroc, by simultaneously targeting two chemokine receptors involved in inflammatory processes. This approach highlights alternative strategies to INCB3344's single-target antagonism of CCR2. []
Overview

N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide is a complex organic compound with the molecular formula C29H34F3N3O6C_{29}H_{34}F_{3}N_{3}O_{6} and a molecular weight of approximately 577.601 g/mol. The compound features several functional groups, including a trifluoromethyl group, a benzo[d][1,3]dioxole moiety, and an ethoxypyrrolidine unit. Its intricate structure suggests potential biological activities, particularly in medicinal chemistry applications .

Source and Classification

This compound is classified as a biochemical reagent and is primarily utilized in research settings. It is known for its potential anti-inflammatory properties and interactions with various biological targets related to pain modulation and inflammation pathways . The compound is cataloged under CAS number 709018-37-1, with additional identifiers such as DTXSID701100838 in the DSSTox database .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide typically involves multiple synthetic steps. While specific methodologies are not extensively documented in the literature, general approaches may include:

  1. Formation of the Ethoxypyrrolidine Unit: This can be achieved through reactions involving pyrrolidine derivatives and ethylating agents.
  2. Construction of the Benzamide Linkage: This step typically involves coupling reactions between amines and carboxylic acids or their derivatives.
  3. Introduction of Functional Groups: The trifluoromethyl group can be introduced via fluorination methods or by using trifluoromethylating agents.

Due to the complexity of the molecule, careful control of reaction conditions and purification processes is essential to obtain the desired product with high purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide can be described as follows:

  • Molecular Formula: C29H34F3N3O6C_{29}H_{34}F_{3}N_{3}O_{6}
  • Molecular Weight: 577.601 g/mol
  • Density: Approximately 1.38 g/cm³
  • Predicted Boiling Point: 736.3 °C
  • Predicted pKa: 12.94

The structure includes a central benzamide moiety linked to a trifluoromethyl group and a complex side chain that incorporates a benzo[d][1,3]dioxole unit .

Chemical Reactions Analysis

Reactions and Technical Details

While specific chemical reactions involving N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide are not extensively documented in scientific literature, potential reactions may include:

  1. Nucleophilic Substitution: The compound could undergo nucleophilic attack at electrophilic centers within biological systems.
  2. Hydrolysis Reactions: Given the presence of amide bonds, hydrolysis could lead to the release of active amines or acids.
  3. Reductive Reactions: The trifluoromethyl group may participate in reduction reactions under certain conditions.

These reactions highlight the compound's potential for interaction with various biological targets .

Mechanism of Action

Process and Data

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-y)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide are summarized as follows:

PropertyValue
Molecular FormulaC29H34F3N3O6C_{29}H_{34}F_{3}N_{3}O_{6}
Molecular Weight577.601 g/mol
Density1.38 g/cm³
Boiling Point736.3 °C (predicted)
pKa12.94 (predicted)

These properties indicate that the compound has significant stability under standard conditions but may require specific handling due to its complex structure .

Applications

Scientific Uses

N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-y)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide has potential applications in various scientific fields:

  1. Medicinal Chemistry: Its structural features suggest possible anti-inflammatory properties that could be explored for therapeutic development.
  2. Biochemical Research: The compound may serve as a tool for studying inflammatory pathways and receptor interactions in cellular models.
  3. Drug Development: Given its unique structure, it could be modified to enhance efficacy or reduce side effects for clinical applications.

The ongoing investigation into its biological activities underscores its relevance in drug discovery efforts aimed at targeting inflammation-related diseases .

Properties

CAS Number

1262238-11-8

Product Name

N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide

IUPAC Name

N-[2-[[(3S,4S)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C29H34F3N3O6

Molecular Weight

577.6012

InChI

InChI=1S/C29H34F3N3O6/c1-2-39-25-16-35(21-8-10-28(38,11-9-21)19-6-7-23-24(13-19)41-17-40-23)15-22(25)34-26(36)14-33-27(37)18-4-3-5-20(12-18)29(30,31)32/h3-7,12-13,21-22,25,38H,2,8-11,14-17H2,1H3,(H,33,37)(H,34,36)/t21?,22-,25-,28?/m0/s1

InChI Key

MZEOSVPWMSEFPW-OXKSBSDWSA-N

SMILES

CCOC1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O

Solubility

Soluble in DMSO

Synonyms

INCB3344; INCB-3344; INCB 3344.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.